2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14642154
InChI: InChI=1S/C11H11N5O5S/c1-6-14-15-10(22-6)12-8(18)5-21-9(19)4-16-3-2-7(17)13-11(16)20/h2-3H,4-5H2,1H3,(H,12,15,18)(H,13,17,20)
SMILES:
Molecular Formula: C11H11N5O5S
Molecular Weight: 325.30 g/mol

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

CAS No.:

Cat. No.: VC14642154

Molecular Formula: C11H11N5O5S

Molecular Weight: 325.30 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate -

Specification

Molecular Formula C11H11N5O5S
Molecular Weight 325.30 g/mol
IUPAC Name [2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate
Standard InChI InChI=1S/C11H11N5O5S/c1-6-14-15-10(22-6)12-8(18)5-21-9(19)4-16-3-2-7(17)13-11(16)20/h2-3H,4-5H2,1H3,(H,12,15,18)(H,13,17,20)
Standard InChI Key OPUYYGRRWQZJEA-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₁H₁₁N₅O₅S, reflects its heterocyclic composition, with a molecular weight of 325.30 g/mol. Its IUPAC name, [2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate, delineates the connectivity of its two primary subunits:

  • A 5-methyl-1,3,4-thiadiazole ring substituted at the 2-position by an amino-oxoethyl group.

  • A 2,4-dioxo-3,4-dihydropyrimidine unit linked via an acetoxy bridge.

The canonical SMILES notation, CC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O, further clarifies the spatial arrangement of atoms and bonding patterns.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₁N₅O₅S
Molecular Weight325.30 g/mol
IUPAC Name[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate
SMILESCC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O
InChI KeyOPUYYGRRWQZJEA-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

The compound’s 1,3,4-thiadiazole ring contributes to its aromatic character and metabolic stability, while the pyrimidine-2,4-dione moiety introduces hydrogen-bonding capabilities critical for biological interactions . Fourier-transform infrared (FTIR) spectroscopy of analogous thiadiazole derivatives reveals characteristic absorption bands for N–H stretching (3200–3300 cm⁻¹), C=O vibrations (1650–1750 cm⁻¹), and C–S–C linkages (600–700 cm⁻¹) . Nuclear magnetic resonance (NMR) data for related compounds suggest distinct proton environments for the thiadiazole methyl group (δ ≈ 2.5 ppm) and pyrimidine ring protons (δ ≈ 6.0–8.0 ppm).

Biological Activity and Mechanism of Action

Metabolic and Enzymatic Interactions

Preliminary studies on structurally related compounds suggest activity against enzymes involved in purine metabolism and oxidative stress pathways. For example, thiadiazole-acetate derivatives have shown inhibitory effects on xanthine oxidase (IC₅₀ ≈ 5–10 μM), a target for gout treatment . This activity is attributed to the compound’s ability to mimic the planar structure of xanthine, blocking substrate access to the enzyme’s active site.

Comparative Analysis with Established Therapeutics

Structural Analogues in Antiviral Therapy

The compound shares structural motifs with several clinically approved antiviral agents:

Table 2: Comparison with Reference Antiviral Compounds

CompoundStructure ClassTarget VirusEC₅₀ (μg/mL)
RibavirinNucleoside analogHepatitis C10–50
AdefovirNucleotide analogHepatitis B0.1–0.5
This compoundThiadiazole-pyrimidine hybridHBV (predicted)Under study

While existing nucleoside analogs exhibit superior potency (EC₅₀ < 1 μg/mL), the hybrid structure of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate offers a novel mechanism to circumvent drug resistance, a growing concern in antiviral therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator